
Sym-homospermidinium(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sym-homospermidinium(3+) is trication of sym-homospermidine arising from protonation of all three amino groups; major species at pH 7.3. It is a conjugate acid of a sym-homospermidine.
Applications De Recherche Scientifique
Growth Stimulation in Bacteria
Sym-homospermidine has been studied for its ability to stimulate the growth of spermidine auxotrophs of Escherichia coli, though it was found to be less effective than spermidine itself (Linderoth & Morris, 1983).
Role in Alternative Biosynthetic Pathways
Research shows that sym-homospermidine is part of alternative biosynthetic pathways for polyamines in bacteria, archaea, eukaryotes, and viruses. Its synthesis involves homospermidine synthase (HSS), which has evolved and spread among various organisms (Shaw et al., 2010).
Biosynthesis in Alkaloid Formation
Sym-homospermidine is a key intermediate in pyrrolizidine alkaloid biosynthesis, formed from putrescine in an NAD+-dependent reaction (Böttcher, Ober & Hartmann, 1994).
Crystal Structure Analysis
The molecule's crystal structure was determined from sandal leaves, providing insights into its molecular conformation and stabilization mechanisms in biological systems (Ramaswamy & Murthy, 1991).
Enzymic Synthesis Studies
Enzymatic synthesis of sym-homospermidine from putrescine and NAD+ was observed in Lathyrus sativus (grass pea) seedlings, showing a potential route for its biosynthesis in plants (Srivenugopal & Adiga, 1980).
Chemotactic Behaviour in Rhizobium leguminosarum
A study on Rhizobium leguminosarum biovar viciae found that the presence of the Sym plasmid affected its chemotactic behavior. The study provides insights into bacterial movement and interactions in their natural environment (Armitage, Gallagher & Johnston, 1988).
Identification in Plant Roots
Sym-homospermidine was identified in the roots of water hyacinth, Eichhornia crassipes SOLMS, suggesting its role in plant physiology (Yamamoto et al., 1983).
Genotypic Correlation in Field Populations
A study on the genetic diversity of Rhizobium leguminosarum biovar viceae demonstrated a correlation between Sym plasmid and chromosomal genotypes in field populations. This research highlights the genetic diversity and evolutionary aspects of bacterial populations (Young & Wexler, 1988).
Propriétés
Nom du produit |
Sym-homospermidinium(3+) |
|---|---|
Formule moléculaire |
C8H24N3+3 |
Poids moléculaire |
162.3 g/mol |
Nom IUPAC |
bis(4-azaniumylbutyl)azanium |
InChI |
InChI=1S/C8H21N3/c9-5-1-3-7-11-8-4-2-6-10/h11H,1-10H2/p+3 |
Clé InChI |
UODZHRGDSPLRMD-UHFFFAOYSA-Q |
SMILES canonique |
C(CC[NH2+]CCCC[NH3+])C[NH3+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(2,6-difluorophenyl)sulfonylamino]butyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263072.png)
![(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1263073.png)
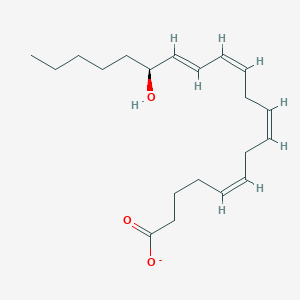

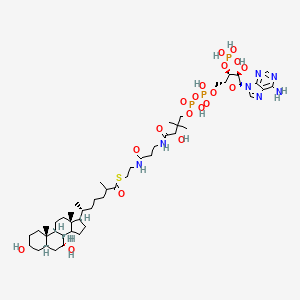

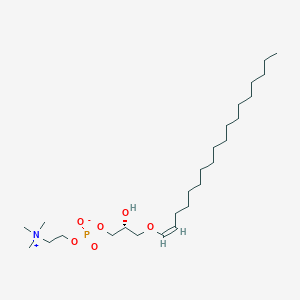
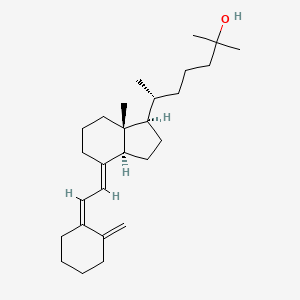


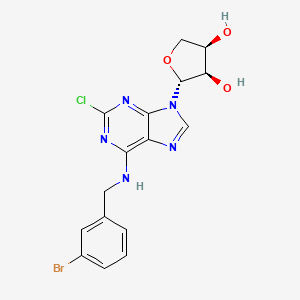

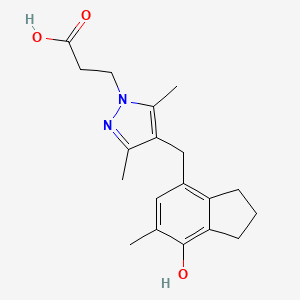
![Calix[5]pyrrole](/img/structure/B1263095.png)